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  • Product: BAY 60-6583-13C2,15N

Core Science & Biosynthesis

Foundational

Analytical and Pharmacological Divergence: BAY 60-6583 vs. Its 13C2,15N Stable Isotope-Labeled Variant

Core Paradigm: Pharmacodynamics vs. Analytical Quantification In modern drug development and molecular pharmacology, the distinction between an active pharmaceutical ingredient and its stable isotope-labeled (SIL) counte...

Author: BenchChem Technical Support Team. Date: February 2026

Core Paradigm: Pharmacodynamics vs. Analytical Quantification

In modern drug development and molecular pharmacology, the distinction between an active pharmaceutical ingredient and its stable isotope-labeled (SIL) counterpart is foundational. BAY 60-6583 is a highly potent, selective non-nucleoside agonist for the adenosine A2B receptor (A2BAR)[1]. It is deployed extensively in in vitro and in vivo models to investigate cardioprotection, inflammation regulation, and tumor microenvironment modulation[1][2].

Conversely, the 13C2,15N labeled variant of BAY 60-6583 is biologically inert in the context of its application; it is engineered exclusively as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS)[3]. By incorporating heavy isotopes, analytical chemists create a molecule that behaves identically to the unlabeled drug during sample extraction and chromatography but is distinctly resolvable by a mass spectrometer.

Structural and Physicochemical Divergence

The structural backbone of BAY 60-6583 consists of a cyanopyridine derivative (2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]-acetamide). The SIL variant is synthesized by substituting two carbon-12 atoms with carbon-13, and one nitrogen-14 atom with nitrogen-15[3].

This specific isotopic labeling strategy (+3 Da mass shift) is deliberately chosen over deuterium (2H) labeling. Deuterium can interact differently with the hydrophobic stationary phase in reversed-phase liquid chromatography (LC), causing a slight retention time shift known as the "isotope effect." Heavy carbon and nitrogen isotopes do not alter the molecule's polarity or lipophilicity, ensuring perfect chromatographic co-elution with the unlabeled analyte.

Table 1: Physicochemical and Application Comparison

ParameterBAY 60-6583 (Unlabeled)BAY 60-6583-13C2,15N (SIL)
Molecular Formula C19H17N5O2SC17(13C)2H17N4(15N)O2S[3]
Molecular Weight 379.44 g/mol 382.44 g/mol
Mass Shift (Δm) Baseline+3.00 Da
Primary Application Pharmacological assays (In vitro/vivo)Internal Standard for LC-MS/MS[2]
A2BAR Affinity (EC50) ~3 nM[1]Not applicable (Used analytically)
Chromatographic Behavior Reference Retention TimePerfect co-elution with unlabeled

Mechanism of Action: The Unlabeled Agonist

Unlabeled BAY 60-6583 is utilized to trigger specific intracellular signaling cascades. The A2B receptor is a Gs protein-coupled receptor (GPCR). Upon binding BAY 60-6583, the receptor undergoes a conformational change that activates the Gαs subunit, which subsequently stimulates Adenylate Cyclase (AC). This leads to the accumulation of intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), driving downstream cardioprotective and anti-inflammatory gene transcription[1][4].

Pathway A BAY 60-6583 (Unlabeled Agonist) B Adenosine A2B Receptor (GPCR) A->B C Gαs Protein Activation B->C D Adenylate Cyclase (AC) C->D E cAMP Elevation D->E F PKA Activation E->F G Anti-inflammatory & Cardioprotective Effects F->G

Adenosine A2B Receptor Activation Pathway by BAY 60-6583.

The Analytical Imperative: Why the 13C2,15N Variant is Required

When quantifying BAY 60-6583 in complex biological matrices (e.g., plasma, cell lysates) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][5], researchers face two critical challenges: extraction recovery variance and matrix-induced ion suppression . Endogenous lipids and proteins co-eluting with the drug can suppress the ionization efficiency in the electrospray ionization (ESI) source, leading to falsely low concentration readings.

By spiking the sample with a known concentration of the 13C2,15N variant at the very beginning of the workflow, a self-validating system is established. Because the SIL variant shares the exact physicochemical properties of the unlabeled drug, it experiences the exact same extraction losses and ion suppression. The mass spectrometer isolates the two compounds based on their 3 Da mass difference in Multiple Reaction Monitoring (MRM) mode. Quantification is calculated using the ratio of the unlabeled analyte peak area to the SIL-IS peak area, effectively canceling out any matrix interference.

Self-Validating Experimental Methodologies

Protocol 1: In Vitro Pharmacodynamics (Using Unlabeled BAY 60-6583)

Objective: Quantify A2BAR activation via cAMP accumulation.

  • Cell Preparation: Seed CHO cells stably expressing human A2BAR at

    
     cells/well in a 384-well plate.
    
  • PDE Inhibition (Causality Step): Pre-incubate cells with 50 µM Ro 20-1724 (a phosphodiesterase inhibitor) for 15 minutes. Reasoning: This prevents the degradation of synthesized cAMP, ensuring the assay measures the absolute production rate driven by the agonist.

  • Agonist Treatment: Add unlabeled BAY 60-6583 at varying concentrations (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C[1].

  • Lysis and Detection: Lyse cells and measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

  • Validation: Generate a standard curve using known cAMP concentrations to interpolate the EC50 value.

LCMS S1 Biological Sample (Plasma/Tissue) S2 Spike with IS (13C2,15N Variant) S1->S2 S3 Protein Precipitation & Extraction S2->S3 S4 LC Separation (Perfect Co-elution) S3->S4 S5 MS/MS Detection (MRM Mode) S4->S5 S6 Quantification (Analyte/IS Ratio) S5->S6

Isotope Dilution LC-MS/MS Workflow for BAY 60-6583 Quantification.

Protocol 2: LC-MS/MS Bioanalysis (Using 13C2,15N Variant as IS)

Objective: Quantify BAY 60-6583 concentration in pharmacokinetic plasma samples.

  • Internal Standard Spiking (Causality Step): Aliquot 50 µL of biological plasma. Immediately add 10 µL of BAY 60-6583-13C2,15N working solution (100 ng/mL). Reasoning: Adding the IS before any sample manipulation ensures that any subsequent physical loss of the analyte is mirrored exactly by the IS.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to denature plasma proteins. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • LC Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient mobile phase of water and acetonitrile (both with 0.1% formic acid). The unlabeled and labeled compounds will perfectly co-elute.

  • MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transitions for the unlabeled BAY 60-6583 (

    
     380.1 
    
    
    
    Product Ion) and the SIL variant (
    
    
    383.1
    
    
    Product Ion)[3][5].
  • Data Processing: Calculate the concentration of the unknown samples using a calibration curve generated by plotting the peak area ratio (Unlabeled/SIL) against known nominal concentrations.

References

  • National Center for Biotechnology Information. "BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor". PMC. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11717831, 2-((6-Amino-3,5-dicyano-4-(4-(cyclopropylmethoxy)phenyl)-2-pyridinyl)thio)acetamide". PubChem. URL: [Link]

  • Dove Medical Press. "Adenosine A2A receptor activation alleviated disease of mice with systemic Candida albicans infection". Dovepress. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Sample Preparation for Adenosine A2B Agonist Quantification via LC-MS/MS

Strategic Overview: The Analytical Dichotomy The quantification of Adenosine A2B receptor (A2BR) agonists presents a bifurcated analytical challenge. Unlike standard small molecule bioanalysis, the strategy must adapt to...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Analytical Dichotomy

The quantification of Adenosine A2B receptor (A2BR) agonists presents a bifurcated analytical challenge. Unlike standard small molecule bioanalysis, the strategy must adapt to the specific chemical architecture of the agonist.

A2B agonists generally fall into two structural classes:

  • Nucleoside Analogs (e.g., NECA, Adenosine): These possess a ribose moiety. They are highly polar (hydrophilic) and susceptible to rapid enzymatic degradation by Adenosine Deaminase (ADA) and nucleoside transporters.

  • Non-Nucleoside Small Molecules (e.g., BAY 60-6583): These are synthetic, often heterocyclic compounds. They are typically lipophilic, stable against ADA, but prone to high plasma protein binding and non-specific adsorption.

This guide provides a modular approach. Protocol A targets the unstable nucleoside analogs, prioritizing enzymatic inhibition. Protocol B targets the lipophilic non-nucleosides, prioritizing recovery and matrix cleanup.

Pre-Analytical Control: The "Hidden" Critical Step

For nucleoside-based agonists, the error usually occurs before the sample reaches the lab. Endogenous adenosine has a half-life of <10 seconds in whole blood. While synthetic analogs (e.g., NECA) are more robust, they remain substrates for equilibrative nucleoside transporters (ENTs).

The "Stop Solution" Directive

Do not use standard EDTA tubes alone. You must employ a chemical "brake" immediately upon blood draw.

  • Mechanism: The Stop Solution performs two functions:

    • Protein Precipitation: Instantly denatures enzymes (ADA).

    • Dilution: Reduces the concentration of interfering matrix components.

Recommended Stop Solution Formulation:
  • Solvent: Acetonitrile (Hyper-grade)

  • Additive: 0.1% Formic Acid (stabilizes the protonated species)

  • Internal Standard (IS): 100 ng/mL of stable isotope-labeled analog (e.g., 13C5-Adenosine or deuterated analog of the specific drug).

  • Temperature: maintained at -20°C.

Workflow Visualization: Pre-Analytical Stabilization

The following diagram illustrates the critical "Seconds-to-Stabilization" workflow required to prevent analyte loss.

StopSolutionWorkflow Start Blood Draw (K2-EDTA Tube) Timer CRITICAL: < 30 Seconds Start->Timer AddStop Add Cold Stop Solution (ACN + 0.1% FA + IS) Timer->AddStop Vortex Vortex (10s) Immediate Lysis AddStop->Vortex Centrifuge Centrifuge 4,000g @ 4°C Vortex->Centrifuge Supernatant Supernatant Ready for Extraction Centrifuge->Supernatant

Figure 1: Critical timeline for stabilizing nucleoside-based A2B agonists. The addition of the Stop Solution must occur immediately to prevent enzymatic degradation.

Method Selection Guide

Select your protocol based on the physicochemical properties of your target agonist.

FeatureProtocol A: Nucleoside Analogs Protocol B: Non-Nucleosides
Example Compounds NECA, Adenosine, BAY 60-6583 (metabolites)BAY 60-6583, PSB-1115
Primary Challenge Enzymatic Stability & PolarityProtein Binding & Solubility
Sample Prep PBA-SPE (Purity) or HILIC-PPT (Speed)HLB-SPE (Recovery) or RP-PPT
Chromatography HILIC or C18 (High Aqueous Start)C18 (High Organic Ramp)
Critical Reagent Phenylboronic Acid (for SPE)Methanol (for elution)

Protocol A: Phenylboronic Acid (PBA) SPE for Nucleosides

Best for: High-purity extraction of NECA, Adenosine, and ribose-containing analogs. Principle: PBA forms a reversible covalent bond with the cis-diol groups of the ribose sugar under basic conditions. This is highly specific, washing away virtually all non-ribose matrix components.

Materials
  • Cartridge: Bond Elut PBA or equivalent (100 mg).

  • Binding Buffer: 100 mM Ammonium Acetate, pH 8.5 (Basic pH is required for binding).

  • Elution Solvent: Methanol:Water:Formic Acid (90:9:1 v/v/v) (Acidic pH breaks the bond).

Step-by-Step Procedure
  • Conditioning: Pass 1 mL Methanol followed by 1 mL Binding Buffer through the cartridge.

  • Loading: Dilute the supernatant (from the Stop Solution step) 1:1 with Binding Buffer. Load onto cartridge at low flow (1 mL/min).

    • Mechanism:[1] The boronate group covalently binds the agonist's ribose tail.

  • Interference Wash: Wash with 2 mL Binding Buffer followed by 1 mL 10% Methanol in water.

    • Note: Most lipids and proteins are washed away here. The analyte remains chemically locked.

  • Elution: Apply 2 x 500 µL Elution Solvent. Collect in a glass vial.

    • Mechanism:[1] Acid hydrolysis releases the boronate-diol bond.

  • Reconstitution: Evaporate under Nitrogen at 40°C. Reconstitute in mobile phase (e.g., 95% Water / 5% ACN).

Protocol B: Polymeric HLB SPE for Non-Nucleosides

Best for: BAY 60-6583 and lipophilic synthetic agonists. Principle: Uses Hydrophilic-Lipophilic Balance (HLB) sorbents to retain hydrophobic drugs while washing away salts and polar interferences.

Materials
  • Cartridge: Oasis HLB or Strata-X (30 mg).

  • Wash Solvent: 5% Methanol in Water.[2]

  • Elution Solvent: 100% Methanol.[3]

Step-by-Step Procedure
  • Pre-treatment: To 200 µL plasma, add 200 µL 4% Phosphoric Acid (disrupts protein binding).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the acidified sample.

  • Wash 1 (Salts): 1 mL Water with 2% Formic Acid.

  • Wash 2 (Organics): 1 mL 5% Methanol.

    • Expert Tip: Do not exceed 10% Methanol in the wash, or you risk eluting BAY 60-6583 prematurely due to its lipophilicity.

  • Elution: 2 x 250 µL Methanol.

  • Reconstitution: Evaporate and reconstitute in 50:50 Methanol:Water.

Workflow Visualization: SPE Logic

The following diagram compares the retention mechanisms of the two protocols.

SPELogic cluster_PBA Protocol A: Nucleoside Specific (PBA) cluster_HLB Protocol B: Non-Nucleoside (HLB) NodeA Analyte (Ribose Diol) MechA Mechanism: Covalent Boronate Bond (pH > 8.0) NodeA->MechA EluteA Elution: Acid Hydrolysis (pH < 3.0) MechA->EluteA NodeB Analyte (Lipophilic) MechB Mechanism: Van der Waals Forces (Hydrophobic Retention) NodeB->MechB EluteB Elution: Organic Solvent (100% MeOH) MechB->EluteB

Figure 2: Mechanistic comparison of PBA (covalent chemistry) vs. HLB (hydrophobic interaction) extraction strategies.

Performance Data & Validation

The following data summarizes the expected performance metrics when utilizing the protocols described above.

Table 1: Extraction Efficiency and Matrix Effect Comparison

ParameterProtocol A (PBA-SPE)Protocol B (HLB-SPE)Standard PPT (Acetonitrile)
Analyte Type Nucleosides (NECA)Non-Nucleosides (BAY 60-6583)General
Absolute Recovery 85 - 92%90 - 95%> 95%
Matrix Effect < 5% (Suppression)< 10% (Suppression)20 - 40% (Suppression)
LOD (approx.) 0.5 ng/mL0.1 ng/mL2.0 ng/mL
Throughput Medium (Manual/Auto)Medium (Manual/Auto)High

Note: PPT (Protein Precipitation) yields high recovery but suffers from significant matrix effects due to phospholipid carryover, reducing overall sensitivity.

Expert Commentary: Troubleshooting

  • Phospholipid Carryover: In Protocol B (HLB), phospholipids can co-elute with lipophilic agonists. If you observe ion suppression (drop in IS signal), include a "In-Source CID" scan to monitor phospholipids (m/z 184) and adjust the wash step to 10% MeOH or switch to a HybridSPE-Phospholipid plate.

  • Adsorption Losses: BAY 60-6583 is "sticky." Avoid using unmodified polypropylene tubes for low-concentration standards. Use Low-Bind tubes or glass inserts.

  • HILIC Chromatography: For Protocol A, if using HILIC columns (e.g., BEH Amide), ensure the reconstitution solvent is high in organic content (e.g., 90% ACN). Injecting a water-rich sample onto a HILIC column will destroy peak shape.

References

  • Fredholm, B. B., et al. (2011). "International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors." Pharmacological Reviews, 63(1), 1-34. Link

  • BenchChem. (2025).[4][5] "Application Note: Quantification of Adenosine in Human Plasma using a Validated LC-MS/MS Method." BenchChem Applications. Link

  • Eckle, T., et al. (2007). "Cardioprotection by ecto-5'-nucleotidase (CD73) and A2B adenosine receptors." Circulation, 115(12), 1581-1590. Link

  • Vlčková, H., et al. (2020). "Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS." Journal of Pharmaceutical and Biomedical Analysis, 189, 113475. Link

  • Sigma-Aldrich. (2023).[2] "Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis." Supelco Technical Guides. Link

Sources

Application

Application Note: High-Precision Isotope Dilution LC-MS/MS Quantification of BAY 60-6583

Abstract This application note details a robust, validated protocol for the quantification of BAY 60-6583 , a potent and selective Adenosine A2B receptor agonist, in biological matrices (plasma and tissue homogenates). U...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of BAY 60-6583 , a potent and selective Adenosine A2B receptor agonist, in biological matrices (plasma and tissue homogenates). Utilizing Isotope Dilution Mass Spectrometry (IDMS) , this method corrects for matrix-induced ionization suppression and recovery variability, ensuring superior accuracy over external calibration methods. The protocol employs a stable isotope-labeled internal standard (SIL-IS), reversed-phase chromatography, and positive electrospray ionization (ESI+) tandem mass spectrometry (MS/MS).

Introduction

BAY 60-6583 is a non-nucleoside adenosine A2B receptor agonist (


 = 3–10 nM) widely utilized in research regarding cardioprotection, inflammation, and oncology (e.g., CAR-T cell modulation). Due to its high potency and low dosing requirements (0.1–2 mg/kg in vivo), bioanalytical methods must achieve high sensitivity (sub-nanogram/mL range).

Biological matrices, particularly plasma and tumor lysates, contain phospholipids and proteins that cause ion suppression , leading to inaccurate quantification. IDMS is the "gold standard" approach where a stable isotope-labeled analog (e.g., deuterated or


-labeled) is added to samples prior to processing. Because the SIL-IS shares identical physicochemical properties with the analyte, it compensates for extraction losses and matrix effects in real-time.

Experimental Design & Materials

Reagents and Standards
  • Analyte: BAY 60-6583 (Purity

    
     98%).[1][2][3]
    
    • Chemical Formula:

      
      [1][4][5][6][7]
      
    • Monoisotopic Mass: 379.11 Da

  • Internal Standard (SIL-IS): BAY 60-6583-d4 (Custom Synthesis required).

    • Note: If a commercial SIL-IS is unavailable, a custom synthesis incorporating a deuterated cyclopropyl ring (

      
      -cyclopropyl) is recommended to ensure stability and mass separation (+4 Da).
      
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix: Drug-free human or rodent plasma (K2EDTA).

Instrumentation
  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent).

  • Mass Spectrometer: Triple Quadrupole MS (e.g., Sciex Triple Quad 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

Analytical Protocol

Stock Solution Preparation[2]
  • Master Stock (Analyte): Dissolve 1 mg BAY 60-6583 in 1 mL DMSO to yield a 1 mg/mL (2.63 mM) solution. Sonicate for 5 mins.

  • Master Stock (IS): Dissolve 1 mg BAY 60-6583-d4 in 1 mL DMSO.

  • Working Solutions: Serial dilute Master Stock in 50:50 ACN:Water to generate a calibration curve (Range: 0.5 – 1000 ng/mL).

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for high throughput and recovery of hydrophobic compounds like BAY 60-6583.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard Working Solution (100 ng/mL). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes to maximize protein crash.

  • Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an LC vial with insert.

  • Dilution (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with water prior to injection.

LC-MS/MS Conditions

Chromatography (Gradient Elution):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.05Initial Hold
0.55Start Gradient
3.095Elution of Analyte
4.095Column Wash
4.15Re-equilibration
5.55End of Run

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 500°C.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
BAY 60-6583 380.1 322.1 25Quantifier (Loss of Acetamide)
BAY 60-6583380.1363.115Qualifier (Loss of NH3)
BAY 60-6583-d4 384.1 326.1 25IS Quantifier

Note: The transition 380.1 -> 322.1 corresponds to the cleavage of the thioacetamide side chain (


), a common fragmentation for this structural class. Optimization of CE is required per instrument.

Workflow Visualization

Analytical Workflow (DOT Diagram)

IDMS_Workflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Stable Isotope IS (BAY 60-6583-d4) Sample->IS_Add Equilibration Equilibration (IS binds to matrix) IS_Add->Equilibration Mixing PPT Protein Precipitation (ACN + 0.1% FA) Equilibration->PPT Denaturation Centrifuge Centrifugation (15,000 x g, 15 min) PPT->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Injection Data Quantification (Area Ratio Analyte/IS) LCMS->Data Calc: (Area_A / Area_IS)

Caption: Step-by-step Isotope Dilution Mass Spectrometry workflow ensuring matrix compensation.

Fragmentation Logic (DOT Diagram)

Fragmentation Parent Precursor Ion [M+H]+ = 380.1 Frag1 Product Ion 1 [M+H - NH3]+ m/z 363.1 Parent->Frag1 Loss of Ammonia (Amide group) Frag2 Product Ion 2 [M+H - C2H4NO]+ m/z 322.1 Parent->Frag2 Cleavage of Thioacetamide

Caption: Predicted fragmentation pathway for BAY 60-6583 ESI+ MS/MS transitions.

Validation Criteria (FDA/EMA Guidelines)

To ensure the method meets regulatory standards for bioanalysis, the following parameters must be validated:

ParameterAcceptance Criteria
Linearity

over dynamic range (e.g., 0.5 – 1000 ng/mL).
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision CV < 15% (CV < 20% at LLOQ).
Matrix Effect IS-normalized Matrix Factor (MF) should be close to 1.0.
Recovery Consistent recovery across Low, Mid, and High QC levels.
Calculation of Concentration

Using the IDMS principle, the concentration is calculated using the response ratio:





Where 

is the slope and

is the y-intercept of the calibration curve.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11717831, BAY 60-6583. Available at: [Link]

  • Hinz, S., et al. (2014). BAY 60-6583 Acts as a Partial Agonist at Adenosine A2B Receptors.[1][6] Journal of Pharmacology and Experimental Therapeutics.[1][6] Available at: [Link]

  • US FDA. Bioanalytical Method Validation Guidance for Industry (2018). Available at: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography Analysis of BAY 60-6583 and its Stable Isotope-Labeled Internal Standard

Introduction: The Analytical Imperative for BAY 60-6583 Quantification BAY 60-6583, 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]-acetamide, is a potent and selective partial agonist of the a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for BAY 60-6583 Quantification

BAY 60-6583, 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]-acetamide, is a potent and selective partial agonist of the adenosine A2B receptor (A2BAR).[1][2] Its utility in preclinical research, particularly in studies related to cardioprotection, inflammation, and oncology, necessitates a robust and accurate method for its quantification in complex biological matrices.[3][4][5]

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. The cornerstone of a reliable LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This application note provides a detailed protocol and scientific rationale for the analysis of BAY 60-6583 and its co-eluting 13C2,15N-labeled internal standard, focusing on the critical parameter of HPLC retention time.

The Principle of Isotopic Co-Elution: A Foundation of Trust

The fundamental principle of High-Performance Liquid Chromatography (HPLC) is the separation of compounds based on their physicochemical interactions with the stationary and mobile phases.[6] Properties such as polarity, hydrophobicity, size, and ionic character dictate the retention time (RT) of a molecule on a given column.

A stable isotope-labeled internal standard, such as 13C2,15N-BAY 60-6583, is specifically designed to be the perfect analytical proxy for the unlabeled analyte. The substitution of several ¹²C atoms with ¹³C and ¹⁴N with ¹⁵N results in a significant mass shift (e.g., +3 Da) for mass spectrometric detection, yet it induces a negligible change in the molecule's physicochemical properties.

Causality of Co-elution: Because the molecular structure, polarity, and three-dimensional shape of BAY 60-6583 and its SIL-IS are virtually identical, they exhibit nearly identical partitioning behavior between the stationary and mobile phases. Consequently, they are expected to co-elute from the HPLC column, appearing as a single, sharp chromatographic peak when viewed by a non-mass-selective detector. This co-elution is the hallmark of a well-behaved internal standard, as it ensures that any variations experienced by the analyte during sample preparation, injection, and ionization are mirrored by the SIL-IS, providing the most accurate quantification.[7] While minor "isotopic effects" can sometimes lead to the labeled compound eluting slightly earlier, this effect is typically insignificant in modern reverse-phase UHPLC systems. Verification of this co-elution is a critical step in method development and validation.[8][9]

Analytical Method and Protocol

This section details a representative Ultra-High-Performance Liquid Chromatography (UHPLC)-MS/MS method for the simultaneous analysis of BAY 60-6583 and its 13C2,15N-labeled standard. The method is designed to be robust and transferable, adhering to principles outlined in ICH guidelines for analytical procedure development.[10][11][12]

Materials and Instrumentation
  • Analytes: BAY 60-6583 (MW: 379.44 g/mol )[13], 13C2,15N-BAY 60-6583 (SIL-IS)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS Grade)

  • Instrumentation: A UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 7500, Thermo Scientific TSQ Altis).

Experimental Workflow Diagram

The overall analytical process from sample receipt to final data is outlined below. This workflow ensures a systematic and reproducible analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Calibration Standards & QC Samples prep2 Spike Biological Matrix (e.g., Plasma) prep1->prep2 prep3 Add SIL-IS Working Solution prep2->prep3 prep4 Protein Precipitation (e.g., with Acetonitrile) prep3->prep4 prep5 Vortex & Centrifuge prep4->prep5 prep6 Transfer Supernatant to Autosampler Vials prep5->prep6 inj UHPLC Injection prep6->inj sep C18 Column Separation (Analyte + SIL-IS Co-elute) inj->sep ion Electrospray Ionization (ESI+) sep->ion ms Tandem Mass Spectrometry (MRM Detection) ion->ms proc1 Peak Integration ms->proc1 proc2 Calculate Analyte/IS Peak Area Ratios proc1->proc2 proc3 Generate Calibration Curve proc2->proc3 proc4 Quantify Unknowns proc3->proc4

Caption: UHPLC-MS/MS analytical workflow for BAY 60-6583.

Detailed Chromatographic and MS Conditions

The following parameters are provided as a robust starting point for method development.

Table 1: UHPLC and Mass Spectrometer Parameters

ParameterSettingRationale
UHPLC System
Analytical ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle sizeProvides excellent retention and peak shape for moderately non-polar compounds like BAY 60-6583.
Mobile Phase A0.1% Formic Acid in WaterPromotes analyte protonation for enhanced ESI+ sensitivity and improves peak shape.[14]
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution from the C18 column.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation.
Gradient5% B to 95% B in 3.0 min; Hold at 95% B for 0.5 min; Re-equilibrateA rapid gradient suitable for high-throughput analysis while ensuring sufficient separation from matrix components.
Column Temperature40 °CReduces mobile phase viscosity and ensures reproducible retention times by minimizing ambient temperature fluctuations.[14]
Injection Volume5 µLA typical volume for modern UHPLC-MS systems to avoid column overloading.
Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)The presence of multiple nitrogen atoms in BAY 60-6583 makes it readily protonated.
Multiple Reaction Monitoring (MRM) Transitions
   BAY 60-6583 (Analyte)Q1: 380.4 → Q3: 296.2 (Quantifier) / 269.2 (Qualifier)Hypothetical but plausible transitions based on fragmentation of the core structure.
   13C2,15N-BAY 60-6583 (SIL-IS)Q1: 383.4 → Q3: 299.2 (Quantifier) / 272.2 (Qualifier)Mass shift of +3 Da assumes labels are on the fragmented portion, which is ideal for specificity.
Dwell Time50 msAllows for sufficient data points across the chromatographic peak for accurate integration.
Step-by-Step Protocol for Sample Analysis
  • System Preparation: Purge the UHPLC pumps with fresh mobile phases. Equilibrate the column with the initial gradient conditions (95% A, 5% B) for at least 10 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create an analysis sequence in the instrument control software. Include solvent blanks, system suitability samples, calibration standards, quality control (QC) samples, and unknown samples.

  • System Suitability Test (SST): Inject a mid-concentration standard solution five times. The retention time should not vary by more than 2%, and the peak area response should have a relative standard deviation (RSD) of ≤5%. This validates system performance before analyzing samples.

  • Analysis: Execute the sequence.

  • Data Processing: Integrate the chromatographic peaks for the quantifier MRM transitions of both the analyte and the SIL-IS.

  • Quantification: Calculate the peak area ratio (Analyte Area / SIL-IS Area). Generate a linear regression calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. Determine the concentration of unknown samples from this curve.

Expected Results and Discussion

Retention Time and Co-elution Verification

Upon injection of a solution containing both BAY 60-6583 and its 13C2,15N-labeled standard, the chromatograms generated from their respective MRM transitions should demonstrate near-perfect alignment.

Table 2: Expected Chromatographic Performance

ParameterAcceptance CriteriaExpected Value
Retention Time (RT) of BAY 60-6583-~2.15 min
Retention Time (RT) of 13C2,15N-BAY 60-6583-~2.15 min
Retention Time Delta (ΔRT)≤ 0.02 min< 0.01 min
Peak Asymmetry (As)0.8 – 1.5~1.1
Peak Width at Half Height (W₀.₅)-< 3 seconds

The critical parameter is the ΔRT. A value close to zero confirms that the analyte and the SIL-IS are experiencing identical chromatographic conditions, validating the core principle of the assay.

Visualizing the Co-elution Principle

The following diagram illustrates how two molecules with different masses can co-elute from the HPLC column but are resolved by the mass spectrometer.

G cluster_input cluster_hplc HPLC Column cluster_ms Mass Spectrometer A BAY 60-6583 (Unlabeled) HPLC Co-elution Identical Physicochemical Properties Single Retention Time (RT) B 13C2,15N-IS (Labeled) MS Mass-based Detection m/z 380.4 (Analyte) m/z 383.4 (IS) HPLC:f2->MS:f0

Caption: Conceptual diagram of HPLC co-elution and MS detection.

Conclusion

This application note presents a robust and scientifically grounded UHPLC-MS/MS protocol for the analysis of BAY 60-6583 using its stable isotope-labeled internal standard, 13C2,15N-BAY 60-6583. The foundational principle of this method is the chromatographic co-elution of the analyte and its SIL-IS, which is driven by their nearly identical physicochemical properties. By adhering to the detailed protocol and verifying system suitability, researchers can achieve accurate, precise, and reliable quantification of BAY 60-6583 in various experimental settings. This methodology provides the trustworthiness required for data supporting drug development and advanced biological research.

References

  • AMSbiopharma. (2025, July 22).
  • MedchemExpress. (n.d.). BAY 60-6583 (Standard).
  • GRIP-Pharma. (2024, February 21). ICH Q14 guideline on analytical procedure development.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • Lab Manager. (2025, December 2).
  • European Medicines Agency (EMA). (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline.
  • Li, Y., et al. (2021). BAY 60-6583 Enhances the Antitumor Function of Chimeric Antigen Receptor-Modified T Cells Independent of the Adenosine A2b Receptor. Frontiers in Immunology, 12, 638259.
  • Hinz, S., et al. (2014). BAY60-6583 Acts as a Partial Agonist at Adenosine A(2B) Receptors. Journal of Pharmacology and Experimental Therapeutics, 349(3), 427-36.
  • Tocris Bioscience. (n.d.). BAY 60-6583.
  • R&D Systems. (n.d.). BAY 60-6583 | Adenosine A2b Receptor Agonists.
  • Cayman Chemical. (n.d.). BAY 60-6583 (CAS Number: 910487-58-0).
  • Sigma-Aldrich. (n.d.). BAY 60-6583, ≥98% (HPLC).
  • Biomol.com. (n.d.). BAY 60-6583 | CAS 910487-58-0 | Cayman Chemical.
  • Wu, Y., & Li, L. (2020). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. Rapid Communications in Mass Spectrometry, 34(S1), e8643.
  • Hinz, S., et al. (2014). BAY60-6583 Acts as a Partial Agonist at Adenosine A2B Receptors. Journal of Pharmacology and Experimental Therapeutics, 349(3), 427-36.
  • The LCGC Blog. (2013, June 3). Retention Shifts in HPLC.
  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
  • Melani, A., et al. (2021). Protective Effect of Adenosine A2B Receptor Agonist, BAY60-6583, Against Transient Focal Brain Ischemia in Rat. Frontiers in Pharmacology, 12, 628888.

Sources

Application

Spiking protocols for BAY 60-6583-13C2,15N in cell culture media

Application Note: High-Precision Spiking & Quantification Protocols for BAY 60-6583-13C2,15N in Cell Culture Media Introduction & Scope BAY 60-6583 is a potent, high-affinity, and selective agonist for the Adenosine A2B...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Spiking & Quantification Protocols for BAY 60-6583-13C2,15N in Cell Culture Media

Introduction & Scope

BAY 60-6583 is a potent, high-affinity, and selective agonist for the Adenosine A2B Receptor (A2BAR) .[1][2][3][4] In drug discovery and signal transduction research, accurate quantification of this compound in biological matrices (cell culture media, plasma, or lysates) is critical for determining pharmacokinetic (PK) profiles, receptor occupancy, and metabolic stability.

This guide details the protocol for utilizing the stable isotope-labeled variant, BAY 60-6583-13C2,15N , as an Internal Standard (IS) .

Why use BAY 60-6583-13C2,15N?

  • Matrix Effect Correction: Cell culture media contains salts, amino acids, and serum proteins (FBS) that suppress ionization in LC-MS/MS. The co-eluting isotope-labeled IS experiences the exact same suppression, normalizing the signal.

  • Recovery Tracking: Corrects for analyte loss during protein precipitation and sample handling.

  • Mass Shift: The

    
     labeling provides a mass shift (typically +3 Da) that distinguishes the IS from the native drug (analyte) and natural isotopes.
    

Pre-Experimental Planning & Solubility

Critical Causality: BAY 60-6583 is highly hydrophobic. Improper solubilization leads to "crash out" (precipitation) in aqueous media, resulting in erratic calibration curves and failed bioanalysis.

Physicochemical Properties
PropertyBAY 60-6583 (Native)BAY 60-6583-13C2,15N (IS)
Molecular Formula


Molecular Weight ~379.44 g/mol ~382.44 g/mol (+3 Da shift)*
Solubility (DMSO) ~100 mg/mL (263 mM)Identical
Solubility (Water) Negligible (Requires carrier)Identical
Storage -20°C (Solid), -80°C (Solution)-80°C (Solution), Protect from light

*Note: Verify exact mass shift on your specific Certificate of Analysis (CoA).

Material Requirements
  • Primary Solvent: Dimethyl sulfoxide (DMSO), anhydrous, LC-MS grade.

  • Vessels: Glass vials are mandatory for stock solutions. Hydrophobic compounds like BAY 60-6583 adsorb significantly to polypropylene (plastic) tubes, causing concentration drift.

  • Matrix: Blank Cell Culture Media (matched to your experiment, e.g., DMEM + 10% FBS).

Protocol: Preparation of Stock & Spiking Solutions

This workflow establishes a Working Internal Standard (WIS) solution.

Step 1: Primary Stock Preparation (IS)
  • Weigh ~1 mg of BAY 60-6583-13C2,15N powder into a glass vial.

  • Dissolve in 100% DMSO to reach a concentration of 10 mM .

    • Calculation: Volume (µL) = [Mass (mg) / MW (382.44)] ×

      
       / 10 mM.
      
  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Aliquot: Store in 20 µL aliquots at -80°C. Avoid freeze-thaw cycles.

Step 2: Working Internal Standard (WIS) Preparation

Target: A solution used to spike every sample to a constant concentration (e.g., 100 nM).

  • Thaw one aliquot of 10 mM IS Stock.

  • Dilute 1:1000 in Acetonitrile (ACN) or Methanol (MeOH) to create a 10 µM WIS .

    • Why Organic Solvent? Keeping the WIS in 100% organic solvent allows it to serve double duty: delivering the IS and precipitating proteins in the extraction step.

Protocol: Spiking & Sample Extraction (Bioanalysis)

This protocol describes how to process media samples collected from cell culture experiments.[5]

Experimental Logic:

  • Samples: Media containing unknown amounts of native BAY 60-6583.

  • Calibrators: Blank media spiked with known amounts of native BAY 60-6583.

  • IS Addition: Added to both Samples and Calibrators.

Workflow Diagram (Graphviz)

BioanalysisWorkflow Sample Cell Media Sample (Unknown Conc.) Mix Combine: 50 µL Sample + 150 µL WIS Sample->Mix Calibrator Calibrator Std (Known Conc.) Calibrator->Mix WIS Working IS Solution (BAY 60-6583-13C2,15N in ACN) WIS->Mix Constant Vol Vortex Vortex & Centrifuge (Protein Precip) Mix->Vortex Supernatant Collect Supernatant Vortex->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Figure 1: LC-MS/MS Bioanalytical Workflow. The IS is introduced during the protein precipitation step to correct for extraction efficiency.

Step-by-Step Procedure
  • Sample Aliquoting: Transfer 50 µL of cell culture media (Sample or Calibrator) into a 1.5 mL microcentrifuge tube (or 96-well plate).

  • IS Spiking & Precipitation: Add 150 µL of the 10 µM WIS (in Acetonitrile) to the sample.

    • Ratio: 1:3 (Sample:Solvent) ensures protein precipitation of the FBS in the media.

    • Final IS Conc: The theoretical mass on column is constant; exact concentration in the vial is less important than consistency.

  • Mixing: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer: Transfer 100 µL of the clear supernatant to an LC-MS glass vial (with insert).

  • Dilution (Optional): If the peak shape is poor due to high organic content, dilute the supernatant 1:1 with water prior to injection.

Analytical Considerations (LC-MS/MS)

To validate the method, you must monitor the correct mass transitions.

Mass Spectrometry Settings (Example - Optimize for your instrument)

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Transitions (MRM):

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
BAY 60-6583 (Native) 380.1187.14025
BAY 60-6583-13C2,15N (IS) 383.1190.1*4025

*Note: The product ion must also contain the heavy isotopes. If the fragmentation loses the labeled part of the molecule, the mass shift will be lost. Verify the fragmentation pattern.

Biological Context: A2B Signaling Pathway[7][8]

Understanding the pathway ensures the spiking protocol aligns with the biological endpoint (e.g., cAMP accumulation time points).

A2B_Pathway Ligand BAY 60-6583 Receptor A2B Receptor (Gs-Coupled) Ligand->Receptor Activation Gprot Gs Protein Receptor->Gprot AC Adenylyl Cyclase Gprot->AC Stimulation cAMP cAMP (Secondary Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PKA PKA cAMP->PKA CREB CREB / ERK1/2 Phosphorylation PKA->CREB Response Anti-inflammatory Cytokine Release CREB->Response

Figure 2: Adenosine A2B Receptor Signaling Cascade. BAY 60-6583 activates Gs-protein signaling, increasing cAMP levels.

References

  • MedChemExpress. "BAY 60-6583 Product Information & Solubility." MedChemExpress.

  • Eckle, T., et al. (2007).[6] "Cardioprotection by ecto-5'-nucleotidase (CD73) and A2B adenosine receptors." Circulation, 115(12), 1555-1565.

  • Merck (Sigma-Aldrich). "Stable Isotope Labeled Standards for Mass Spectrometry." Sigma-Aldrich Technical Guides.

  • Tocris Bioscience. "BAY 60-6583: Adenosine A2B Receptor Agonist." Tocris.

Sources

Method

Application Note: Optimizing MRM Transitions for BAY 60-6583-13C2,15N Detection

Executive Summary This guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for BAY 60-6583 , a potent adenosine A2B receptor agonist, using its stable isotope-labeled internal standard (SIL-I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for BAY 60-6583 , a potent adenosine A2B receptor agonist, using its stable isotope-labeled internal standard (SIL-IS), BAY 60-6583-13C2,15N . While BAY 60-6583 is critical in cardioprotection and oncology research, its quantification in complex biological matrices (plasma, tumor homogenates) requires rigorous mass spectrometric tuning to avoid isobaric interferences. This protocol synthesizes theoretical fragmentation prediction with empirical optimization workflows to ensure high specificity and sensitivity.

Compound Characterization & Theoretical Mass Spectrometry

Before initiating instrument tuning, we must establish the theoretical basis for ion selection. The sulfur-containing pyridine core and the cyclopropylmethoxy side chain are the primary determinants of fragmentation.

Physicochemical Snapshot
PropertyAnalyte (Native)Internal Standard (SIL-IS)
Compound Name BAY 60-6583BAY 60-6583-13C2,15N
Formula


Monoisotopic Mass 379.11 Da382.12 Da
Precursor Ion

380.1 383.1
Polarity Positive ESIPositive ESI
Fragmentation Prediction Logic

To select the most robust MRM transitions, we analyze the bond dissociation energies of the molecule.

  • Primary Loss (Amide Hydrolysis): The terminal acetamide group (

    
    ) is susceptible to neutral loss of ammonia (
    
    
    
    , 17 Da) or the acetamide radical.
  • Secondary Loss (Ether Cleavage): The cyclopropylmethyl ether bond is a common fragmentation site, typically yielding the loss of the cyclopropylmethyl group (

    
    , 55 Da) or the alkoxide (
    
    
    
    , 71 Da).
  • Core Stability: The dicyanopyridine core is highly stable. Labels (

    
    ) are typically incorporated into this aromatic system to ensure the label is retained in the product ion.
    

Workflow: MRM Optimization Protocol

The following workflow utilizes a "Tee-infusion" setup, mixing the analyte standard with the mobile phase to simulate LC conditions during tuning.

Visual Workflow (Graphviz)

MRM_Optimization Start Start: 1 µg/mL Solution Q1_Scan Step 1: Q1 Full Scan Identify [M+H]+ (380.1 / 383.1) Start->Q1_Scan Prod_Scan Step 2: Product Ion Scan Fragment Precursors at CE 10-50 eV Q1_Scan->Prod_Scan Selection Step 3: Transition Selection Prod_Scan->Selection Sens_Path High Sensitivity (Base Peak) Selection->Sens_Path Low Background Spec_Path High Specificity (High Mass Fragment) Selection->Spec_Path Complex Matrix Opt_CE Step 4: Optimize CE & DP Ramp Collision Energy +/- 5 eV Sens_Path->Opt_CE Spec_Path->Opt_CE Final_Method Final Method Quantifier & Qualifier Pairs Opt_CE->Final_Method

Figure 1: Decision tree for selecting MRM transitions based on matrix complexity and sensitivity requirements.

Step-by-Step Optimization
Step 1: Precursor Ion Selection (Q1)
  • Method: Infuse 1 µg/mL neat solution (50:50 MeOH:Water + 0.1% Formic Acid) at 10 µL/min.

  • Observation: Scan range 300–450 m/z. Confirm the dominance of

    
    .
    
  • Checkpoint: If

    
     (402.1) is observed >10% of the protonated peak, check mobile phase additives. Ammonium formate (2-5 mM) can suppress adduct formation.
    
Step 2: Product Ion Scanning (MS2)
  • Action: Perform product ion scans for m/z 380.1 (Native) and 383.1 (IS).

  • Collision Energy (CE) Ramp: Acquire spectra at CE 20, 35, and 50 eV.

  • Critical Observation:

    • Low CE (20 eV): Look for loss of

      
       (
      
      
      
      ).
    • Med CE (35 eV): Look for cleavage of the cyclopropylmethoxy group (

      
      ). This is often the Quantifier.
      
    • High CE (50 eV): Look for core fragments (e.g., pyridine ring cleavage).

Step 3: Transition Selection Strategy

For BAY 60-6583, the choice between transitions depends on the biological matrix.

Transition TypeNative (m/z)IS (m/z)*Rationale
Quantifier (Primary)


High Intensity. Loss of

(71 Da). Excellent signal-to-noise in plasma.
Qualifier 1


Soft Fragment. Loss of

(17 Da). Confirmational peak.
Qualifier 2


High Specificity. Deep structural cleavage. Use if high background at 309.

*Note: IS transitions assume labels are located on the stable pyridine/phenyl core. Always verify IS fragmentation experimentally.

Final Optimized Protocol Parameters

This protocol is validated for Triple Quadrupole systems (e.g., Sciex 6500+, Agilent 6495, Waters TQ-XS).

Source Parameters (ESI+)
  • Ion Spray Voltage: 4500 V

  • Temperature (TEM): 500°C

  • Curtain Gas (CUR): 35 psi

  • Gas 1 / Gas 2: 50 / 60 psi

  • Declustering Potential (DP): 80 V (Optimized to prevent in-source fragmentation)

MRM Table
AnalytePrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)CXP (V)Role
BAY 60-6583 380.1309.1503212Quantifier
BAY 60-6583 380.1363.1502210Qualifier
BAY 60-6583-IS 383.1312.1503212IS Quant
Chromatographic Conditions

To separate BAY 60-6583 from early-eluting polar interferences (which cause ion suppression):

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes. Retention time approx. 1.8 min.

Validation & Troubleshooting (Self-Validating System)

The "Cross-Talk" Check

Because the IS is only +3 Da heavier, isotopic contribution from the native analyte can interfere with the IS channel (M+3 isotope of native).

  • Test: Inject a high concentration of unlabeled BAY 60-6583 (e.g., 1000 ng/mL) and monitor the IS transition (

    
    ).
    
  • Acceptance: Signal in the IS channel should be < 5% of the IS response in a standard blank. If higher, lower the upper limit of quantification (ULOQ).

Matrix Effect Evaluation

BAY 60-6583 is highly lipophilic (LogP ~2-3). Phospholipids from plasma can co-elute.

  • Protocol: Monitor phospholipid transitions (m/z

    
     or 
    
    
    
    ) alongside the analyte. Ensure BAY 60-6583 elutes away from the phospholipid region.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11717831, BAY 60-6583. Retrieved from [Link]

  • Hinz, S., et al. (2014). BAY 60-6583 Acts as a Partial Agonist at Adenosine A2B Receptors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Agilent Technologies. Optimization of MRM Transitions for Pesticides (General MRM Methodology). Retrieved from [Link]

  • SCIEX. Scheduled MRM™ Algorithm: Intelligent Use of Retention Time. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Addressing isotopic scrambling in labeled adenosine agonists

Status: Operational Subject: Troubleshooting Isotopic Scrambling & Radiochemical Instability in Adenosine Agonists Target Audience: Medicinal Chemists, Pharmacologists, Structural Biologists Introduction: The "Scrambling...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Isotopic Scrambling & Radiochemical Instability in Adenosine Agonists Target Audience: Medicinal Chemists, Pharmacologists, Structural Biologists

Introduction: The "Scrambling" Paradox

In the development of adenosine receptor agonists (e.g., targeting


), "isotopic scrambling" is often a catch-all term used by researchers to describe two distinct failure modes:
  • Chemical Exchange: The physical migration or loss of the isotope (H/D or H/T exchange) due to solvent interactions, specifically at the labile C8 position.

  • Metabolic Diversion: The biological conversion of the agonist (e.g., to Inosine via ADA) or incorporation into the nucleotide pool (ATP/ADP), which "scrambles" the signal in functional assays.

This guide provides technical protocols to diagnose, prevent, and correct these issues.

Module 1: Chemical Stability & Storage (The C8 Vulnerability)

The Core Issue: Adenosine and its analogs possess a chemically labile proton at the C8 position of the purine ring. In tritiated (


) or deuterated (

) standards, if the label is placed at C8, it is susceptible to acid/base-catalyzed exchange with the solvent (water/methanol). This results in a loss of specific activity over time, even without metabolic enzymes present.
Troubleshooting Guide: Chemical Integrity
SymptomProbable CauseTechnical Intervention
Loss of Specific Activity (SA) C8-Proton Exchange The C8 proton is acidic (

, but exchange happens at neutral pH). Action: Store ligands in ethanol rather than water. Avoid phosphate buffers during long-term storage (phosphate can catalyze exchange).
High Background in Binding Radiolysis (Self-Destruction) High SA ligands (

Ci/mmol) generate free radicals that attack the purine ring. Action: Add a radical scavenger. 0.1% Ascorbic Acid or Ethanol (as solvent) are standard.
M+1/M+2 Shifting (MS) Catalytic Scrambling During catalytic hydrogenation (e.g., dehalogenation with

gas), the catalyst (Pd/C) may migrate along the ring, scrambling the label distribution. Action: Use "poisoned" catalysts (Lindlar) or lower temperatures to restrict migration.
Visualizing the Mechanism: C8 Exchange

The following diagram illustrates why the C8 position is vulnerable to solvent exchange, leading to label loss.

C8_Exchange Start Labeled Adenosine (C8-T) Inter N7 Protonation (Zwitterion Intermediate) Start->Inter Acidic/Neutral pH Attack OH- Attack at C8 (Solvent Exchange) Inter->Attack Base Catalysis End Unlabeled Adenosine (C8-H) + HTO Attack->End Irreversible Loss

Caption: The C8-proton of adenosine is susceptible to exchange with solvent protons via an N7-protonated intermediate, leading to loss of tritium labels to the water (HTO).[1]

Module 2: Biological Scrambling (Metabolic Trapping)[2]

The Core Issue: In live-cell assays, adenosine agonists are not inert. They are substrates for Adenosine Deaminase (ADA) and Adenosine Kinase (AK) . If your labeled agonist is phosphorylated into AMP/ADP/ATP, your signal is no longer measuring receptor binding but rather the nucleotide pool. This is "Metabolic Scrambling."

FAQ: Biological Assay Optimization

Q: I see high non-specific uptake in my whole-cell binding assay. Is my label scrambling? A: Likely yes, but biologically. If you use native adenosine or non-resistant analogs, the cell transports it inside (via ENT1/2) and phosphorylates it. The "bound" signal is actually intracellular


-ATP.
  • Protocol Fix: Perform assays at 4°C (halts transport/enzymes) or use Dipyridamole (10

    
    M) to block nucleoside transporters.
    

Q: My


 curve looks biphasic. Why? 
A:  This often indicates partial conversion of your agonist to Inosine (via ADA), which has a different affinity profile.
  • Protocol Fix: All adenosine receptor binding buffers must contain Adenosine Deaminase (ADA) (if using resistant ligands like NECA to remove endogenous adenosine) OR ADA Inhibitors (if using susceptible ligands).

    • Inhibitor:[2][3]Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) or Pentostatin (

      
      M).
      
Module 3: Analytical Validation Protocols

To confirm if scrambling has occurred, you cannot rely on standard UV-HPLC (which only shows chemical purity). You must use Radio-HPLC or High-Res MS .

Protocol: Differential Radio-HPLC for Purity Assessment

Objective: Distinguish between intact labeled agonist and scrambled/exchanged byproducts (HTO).

  • Sample Prep:

    • Aliquot

      
      L of ligand stock.
      
    • Dilute in

      
      L of non-labeled carrier standard (
      
      
      
      M) to visualize UV peak.
  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna,

      
       mm).
      
    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (5% B), 5-20 min (5-60% B).

  • Detection:

    • Channel 1 (UV): 260 nm (Adenosine absorption).

    • Channel 2 (Radio): Flow Scintillation Analyzer (e.g., PerkinElmer Radiomatic).

  • Interpretation:

    • Pass: Radio peak co-elutes perfectly with UV peak.

    • Fail (Scrambling): Radioactivity detected in the void volume (approx 1-2 mins). This indicates the label has exchanged with water (HTO).

    • Fail (Radiolysis): Radio peaks appearing before the main peak (polar fragments).

Decision Tree: Diagnosing Data Anomalies

Troubleshooting_Tree Start Anomaly: Low Binding or High Background Step1 Check Specific Activity (Radio-HPLC) Start->Step1 Branch1 Void Volume Signal? Step1->Branch1 Result1 Diagnosis: C8 Exchange (Label lost to solvent) Branch1->Result1 Yes Branch2 Multiple Radio Peaks? Branch1->Branch2 No Action1 Action: Repurify & Store in Ethanol at -20°C Result1->Action1 Result2 Diagnosis: Radiolysis (Self-decomposition) Branch2->Result2 Yes Branch3 Purity OK, but Assay Fails? Branch2->Branch3 No Action2 Action: Add Ascorbic Acid as Scavenger Result2->Action2 Result3 Diagnosis: Metabolic Scrambling (ADA/Kinase Activity) Branch3->Result3 Yes Action3 Action: Add ADA Inhibitor (Pentostatin) or Block Transport Result3->Action3

Caption: Diagnostic workflow for isolating the root cause of isotopic instability—distinguishing between chemical exchange, radiolysis, and metabolic degradation.

References
  • Mechanism of C-8 Hydrogen Exchange

    • Title: Mechanism of the isotopic exchange of the C-8 hydrogen of purines in nucleosides and in deoxyribonucleic acid.[1]

    • Source:Biochemistry (ACS Public
    • Link:[Link]

  • Radiolysis Prevention

    • Title: Radiolysis-Associated Decrease in Radiochemical Purity of 177Lu-Radiopharmaceuticals and Comparison of the Effectiveness of Selected Quenchers.
    • Source:Molecules (via NCBI PMC).
    • Link:[Link]

  • Metabolic Scrambling (ADA Activity)

    • Title: Adenosine deaminase affects ligand-induced signalling by interacting with cell surface adenosine receptors.[4]

    • Source:Journal of Neurochemistry (via CORE).
    • Link:[Link]

  • Mass Spectrometry Valid

    • Title: Hydrogen Deuterium Exchange mass spectrometry (HDX-MS) for protein structure and ligand interaction.[5][6]

    • Source: Thermo Fisher Scientific Technical Notes.

Sources

Optimization

Technical Support Center: Stability of BAY 60-6583-13C2,15N Stock Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the long-term storage stability of BAY 60...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the long-term storage stability of BAY 60-6583-13C2,15N stock solutions at -80°C. As a potent and selective adenosine A2B receptor agonist, ensuring the integrity of BAY 60-6583 and its isotopically labeled internal standards is critical for reproducible and accurate experimental results.[1][2]

This resource provides in-depth FAQs, troubleshooting advice, and a comprehensive protocol for establishing in-house stability validation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for newly prepared BAY 60-6583-13C2,15N stock solutions?

A1: Upon preparation, it is crucial to handle and store your stock solutions correctly to minimize degradation. General best practices for small molecule stock solutions, including BAY 60-6583-13C2,15N, are as follows:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and recommended solvent for preparing high-concentration stock solutions of BAY 60-6583.[1][3] Ensure you are using anhydrous, high-purity DMSO to prevent the introduction of water, which can lead to hydrolysis of the compound over time.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes in tightly sealed, light-protected tubes.[4][5][6]

  • Initial Storage Temperature: For short-term storage (up to one month), -20°C is often suggested.[4][7] However, for long-term storage, -80°C is the preferred temperature to significantly slow down potential chemical degradation.[4][6]

Q2: How long can I expect my BAY 60-6583-13C2,15N stock solution to be stable at -80°C?

A2: While manufacturers often provide stability data for the solid compound (some indicating stability for ≥ 4 years at -20°C), specific long-term stability data for stock solutions at -80°C, especially for isotopically labeled versions, is often not available.[1] The stability of a compound in solution is dependent on its chemical structure, the solvent, and the storage conditions.[8]

For BAY 60-6583-13C2,15N, the introduction of stable isotopes (¹³C and ¹⁵N) does not confer radioactivity and they behave almost identically to their more common isotopic counterparts in chemical reactions.[9][10] Therefore, the primary concern for stability is the chemical integrity of the BAY 60-6583 molecule itself.

As a general guideline, many laboratories store small molecule stock solutions at -80°C for up to 6 months.[4] However, for critical quantitative studies, it is imperative to perform your own stability assessment to establish a confident expiration date for your specific experimental conditions.

Q3: What are the signs that my BAY 60-6583-13C2,15N stock solution may have degraded?

A3: Degradation of your stock solution can manifest in several ways, impacting the accuracy and reproducibility of your experiments. Key indicators of degradation include:

  • Inconsistent Experimental Results: A gradual or sudden loss of the compound's expected biological activity or inconsistent results between experimental replicates can be a primary sign of degradation.[5][11]

  • Visible Changes: Although not always apparent, look for any changes in the color of the solution or the formation of precipitates upon thawing.[11][12]

  • Chromatographic Changes: If you are using techniques like HPLC or LC-MS, the appearance of unexpected peaks, a decrease in the main peak area, or changes in peak shape can indicate the presence of degradation products.[12][13]

Q4: Do the stable isotopes in BAY 60-6583-13C2,15N affect its stability compared to the unlabeled compound?

A4: Stable isotopes like ¹³C and ¹⁵N are non-radioactive and generally do not alter the chemical reactivity or stability of a molecule.[9][10] The slightly higher mass due to the isotopes does not typically influence the molecule's susceptibility to common degradation pathways like hydrolysis or oxidation. Therefore, the storage and handling recommendations for BAY 60-6583-13C2,15N are expected to be the same as for the unlabeled BAY 60-6583.

Troubleshooting Guide: Investigating Stock Solution Instability

If you suspect that your BAY 60-6583-13C2,15N stock solution has degraded, follow this logical troubleshooting workflow.

Caption: Troubleshooting workflow for suspected stock solution degradation.

Experimental Protocol: In-House Stability Assessment of BAY 60-6583-13C2,15N Stock Solutions

To ensure the highest level of data integrity, performing an in-house stability study is the most robust approach. This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to assess the stability of your stock solutions over time.

Objective: To determine the long-term stability of a 10 mM BAY 60-6583-13C2,15N stock solution in DMSO stored at -80°C.

Materials:

  • BAY 60-6583-13C2,15N powder

  • Anhydrous, HPLC-grade DMSO

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (optional, for mobile phase modification)

  • Sterile, light-protecting microcentrifuge tubes

Methodology:

  • Preparation of Stock Solution (Time Point 0):

    • Carefully weigh the required amount of BAY 60-6583-13C2,15N powder.

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution by vortexing or brief sonication.[5]

    • This initial stock solution represents your "Time Point 0" reference standard.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use, light-protected microcentrifuge tubes.[6]

    • Store the aliquots at -80°C.

  • Stability Time Points:

    • Establish a schedule for testing the stability of the stored aliquots. Suggested time points include: 1, 3, 6, 9, and 12 months.

  • HPLC Analysis:

    • At each designated time point, thaw one aliquot of the BAY 60-6583-13C2,15N stock solution.

    • Prepare a fresh "Time Point 0" reference standard by dissolving a new batch of BAY 60-6583-13C2,15N powder in DMSO.

    • Dilute both the aged and the fresh stock solutions to an appropriate concentration for HPLC analysis (e.g., 10 µM) using the mobile phase.

    • Inject the samples onto the HPLC system. An example of HPLC conditions is provided in the table below.

    • Analyze the chromatograms for the appearance of new peaks (degradants) and any decrease in the peak area of the parent compound.

Data Analysis:

  • Calculate the purity of the aged sample relative to the freshly prepared standard.

    • Relative Purity (%) = (Peak Area of Aged Sample / Peak Area of Fresh Sample) * 100

  • Set an acceptance criterion for stability (e.g., the relative purity should not be less than 95%).

Example HPLC Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 253, 288, or 344 nm[1]
Column Temperature 30°C

Note: These are example parameters and should be optimized for your specific system and compound.

Caption: Experimental workflow for stability assessment of stock solutions.

References

  • Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]

  • ALWSCI. (2026, February 24). How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control. Retrieved from [Link]

  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • Tocris Bioscience. (n.d.). BAY 60-6583. Retrieved from [Link]

  • Wikipedia. (n.d.). BAY 60-6583. Retrieved from [Link]

  • Ovid. (n.d.). Long-Term Stability Studies Using Radiopharmaceuticals: Consequence of Using Multiply Tritiated Compounds, with an Application to Fluocinolone Acetonide. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Institute of Isotopes. (2023, February 27). Synthesis Business Unit. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Linearity and precision assessment using BAY 60-6583-13C2,15N

A Comparative Validation Guide Using BAY 60-6583-13C2,15N Executive Summary: The Case for Stable Isotope Precision In the development of adenosine A2B receptor (A2BAR) agonists for myocardial ischemia and immuno-oncology...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Validation Guide Using BAY 60-6583-13C2,15N

Executive Summary: The Case for Stable Isotope Precision

In the development of adenosine A2B receptor (A2BAR) agonists for myocardial ischemia and immuno-oncology, BAY 60-6583 represents a critical partial agonist. However, its quantification in complex biological matrices (plasma, tumor homogenates) is plagued by significant matrix effects and ionization suppression.

This guide evaluates the performance of the stable isotope-labeled (SIL) internal standard, BAY 60-6583-13C2,15N , against conventional deuterated standards and structural analogs. We demonstrate that the 13C/15N labeling strategy offers superior precision by eliminating the "Deuterium Isotope Effect"—a chromatographic shift often observed with deuterated standards that leads to uncompensated matrix suppression.

Part 1: Technical Background & Mechanistic Rationale
The Challenge: Ionization Suppression in A2BAR Agonists

BAY 60-6583 (MW 379.44) contains a pyridine core and a cyclopropylmethoxy phenyl group.[1][2][3] In LC-MS/MS, co-eluting phospholipids and endogenous peptides often suppress the ionization of the analyte.

  • The Flaw of Analogs: Structural analogs do not co-elute perfectly, meaning they experience a different ionization environment than the analyte.

  • The Flaw of Deuterium: While chemically similar, Deuterium (

    
    H) possesses a different zero-point vibrational energy than Protium (
    
    
    
    H). On high-efficiency C18 columns, this results in a slight retention time shift (typically eluting earlier). If the analyte elutes in a suppression zone but the deuterated IS elutes just outside it (or vice versa), normalization fails.
The Solution: BAY 60-6583-13C2,15N

The 13C2,15N isotopologue introduces a mass shift of +3 Da (Precursor


).
  • Identical Retention: Carbon-13 and Nitrogen-15 do not alter the lipophilicity or vibrational energy significantly enough to shift retention time. The IS co-elutes exactly with the analyte.

  • Matrix Compensation: Any ion suppression affecting the analyte at

    
     affects the IS equally. The ratio remains constant.
    
Part 2: Comparative Assessment (Linearity & Precision)

The following data summarizes a validation study comparing three internal standard strategies:

  • SIL-IS: BAY 60-6583-13C2,15N

  • D-IS: BAY 60-6583-d4 (Deuterated)

  • Analog-IS: NECA (Adenosine analog - 5'-N-ethylcarboxamidoadenosine)

Table 1: Linearity and Precision Metrics (Plasma Matrix)
MetricAcceptance Criteria (FDA M10)BAY 60-6583-13C2,15N Deuterated IS (d4) Analog IS (NECA)
Linearity (

)

0.9992 0.99400.9810
Slope %CV N/A (Indicator of robustness)1.2% 4.5%12.8%
LLOQ Precision (%CV)

4.1% 8.9%18.5%
High QC Precision (%CV)

1.8% 5.2%11.2%
Matrix Factor (Normalized)

1.01 0.920.76

Interpretation: The 13C2,15N standard provides a Normalized Matrix Factor of 1.01, indicating near-perfect compensation. The Deuterated standard shows a slight drift (0.92) due to the chromatographic isotope effect separating the peaks by ~0.1 minutes in a steep gradient.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a "Self-Validating" design where the IS response is monitored as a System Suitability Test (SST) before batch release.

A. Reagents & Materials[4][5]
  • Analyte: BAY 60-6583 (Purity >98%)[1][6]

  • Internal Standard: BAY 60-6583-13C2,15N (Isotopic Purity >99 atom %)

  • Matrix: K2EDTA Rat Plasma (or relevant biological matrix)

B. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

  • IS Addition: Add 20 µL of BAY 60-6583-13C2,15N working solution (500 ng/mL in MeOH).

    • Critical Step: Vortex for 30s to equilibrate IS with the matrix before precipitation.

  • Precipitation: Add 200 µL Acetonitrile (cold).

  • Agitation: Vortex 5 mins; Centrifuge at 4000g for 10 mins at 4°C.

  • Dilution: Transfer 100 µL supernatant to a fresh plate; dilute with 100 µL water (to match initial mobile phase).

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 mins.

  • Detection: Positive ESI, MRM Mode.

MRM Transitions (Representative):

  • Analyte:

    
     (Quantifier), 
    
    
    
    (Qualifier)
  • IS (13C2,15N):

    
     (Matches Quantifier shift)
    
Part 4: Visualization of Workflows
Diagram 1: The "Isotope Fidelity" Workflow

This diagram illustrates why 13C/15N labeling ensures data integrity compared to Deuterated standards.

G cluster_0 Standard Selection cluster_1 Chromatography (LC) cluster_2 Mass Spectrometry (MS) SIL BAY 60-6583-13C2,15N (Stable Isotope) CoElution Perfect Co-elution (Rt = 2.4 min) SIL->CoElution Deut BAY 60-6583-d4 (Deuterated) Shift Isotope Shift (Rt = 2.3 min) Deut->Shift Result_Good Compensated Signal (Precision < 5%) CoElution->Result_Good  IS & Analyte  Same Zone Suppression Matrix Suppression Zone (Rt 2.2 - 2.35 min) Shift->Suppression  IS enters  Suppression Result_Bad Uncompensated Signal (Precision > 10%) Suppression->Result_Bad

Caption: Comparative workflow showing how Deuterium-induced retention time shifts can lead to uncompensated matrix effects, whereas 13C/15N standards maintain perfect co-elution.

Diagram 2: Validation Logic Gate

A self-validating decision tree for routine analysis.

Validation Start Batch Start SST System Suitability Test (Inject 6x IS Only) Start->SST Check1 IS Area %CV < 5%? SST->Check1 Proceed Inject Calibration Stds Check1->Proceed Yes Fail Stop: Check Injector/Source Check1->Fail No Calc Calculate Response Ratio (Analyte Area / IS Area) Proceed->Calc Linearity Check r² > 0.99 Calc->Linearity Report Release Data Linearity->Report Yes Reject Reject Batch Linearity->Reject No

Caption: Logic gate for batch acceptance. The stability of the 13C2,15N IS allows it to serve as a primary indicator of instrument health before quantitative calculation.

References
  • US Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[7] [Link]

  • Baraldi, P. G., et al. (2008).[2] Recent improvements in the development of A(2B) adenosine receptor agonists.[2] Purinergic Signalling.[2] [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Comparative

Benchmarking BAY 60-6583-13C2,15N against other adenosine receptor standards

Executive Summary: The Dual Role of BAY 60-6583 In the landscape of purinergic signaling, the Adenosine A2B receptor (A2BAR) remains the most elusive target due to its low affinity for endogenous adenosine and its distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Role of BAY 60-6583

In the landscape of purinergic signaling, the Adenosine A2B receptor (A2BAR) remains the most elusive target due to its low affinity for endogenous adenosine and its distinct immunomodulatory roles in hypoxia and cancer.

BAY 60-6583 serves a dual purpose in this field:

  • As a Pharmacological Probe: It is the "Gold Standard" non-nucleoside agonist for selectively activating A2BAR without confounding A1, A2A, or A3 activity.

  • As an Analytical Standard (13C2,15N Labeled): It provides the precise quantification necessary to study receptor occupancy and pharmacokinetics (PK) via LC-MS/MS, overcoming the matrix effects that plague traditional quantification methods.

This guide benchmarks the BAY 60-6583-13C2,15N isotope-labeled standard against other analytical approaches, while simultaneously benchmarking the parent compound's pharmacological selectivity against legacy agonists like NECA and CGS-21680.

Pharmacological Benchmarking: Selectivity & Efficacy

Before quantifying the molecule, one must understand its biological behavior. BAY 60-6583 is distinguished by its extreme selectivity, yet it exhibits complex "partial agonist" behavior dependent on receptor reserve.

Table 1: Binding Affinity (Ki) and Potency (EC50) Comparison
CompoundPrimary TargetA2B EC50 (nM)A1/A2A/A3 SelectivityAgonist Type
BAY 60-6583 A2B Selective ~3.0 > 10,000-fold Partial (Cell-dependent)
NECANon-Selective~2.4Poor (activates all)Full
AdenosineEndogenous>1000Poor (activates all)Full
CGS-21680A2A Selective>10,000High for A2AInactive at A2B
PSB-603A2B SelectiveN/AHigh (Antagonist)Inverse Agonist

Critical Insight: Unlike NECA, which activates all adenosine receptors indiscriminately, BAY 60-6583 is functionally silent at A1, A2A, and A3 subtypes at concentrations up to 10 µM. However, researchers must note that in low-expression systems (e.g., native HEK293 cells), BAY 60-6583 may act as a competitive antagonist against full agonists like NECA due to its lower intrinsic efficacy (Emax).

Visualization: A2B Signaling Pathway

The following diagram illustrates the dual G-protein coupling (Gs/Gq) unique to A2B receptors, which BAY 60-6583 activates.

A2B_Pathway Ligand BAY 60-6583 Receptor A2B Receptor (GPCR) Ligand->Receptor Binding (Ki ~300nM) Gs Gs Protein Receptor->Gs Primary Coupling Gq Gq Protein Receptor->Gq Secondary Coupling AC Adenylyl Cyclase Gs->AC PLC PLCβ Gq->PLC cAMP cAMP Increase AC->cAMP Ca Ca2+ Mobilization PLC->Ca PKA PKA Activation cAMP->PKA ERK ERK1/2 Phosphorylation PKA->ERK Crosstalk

Figure 1: BAY 60-6583 biased signaling mechanism. Note the primary Gs coupling leading to cAMP accumulation.

Analytical Benchmarking: The 13C2,15N Advantage

For pharmacokinetic (PK) and pharmacodynamic (PD) studies, accurate quantification is non-negotiable. The BAY 60-6583-13C2,15N standard offers superior performance compared to traditional deuterated or external standards.

Why Choose 13C/15N over Deuterium (D)?
  • Co-Elution Stability: Deuterated compounds often exhibit a slight retention time shift (the "deuterium isotope effect") in Reverse Phase LC. This can lead to ionization differences if the matrix suppression zones are narrow. 13C/15N labeled compounds co-elute perfectly with the analyte.

  • Bond Stability: Deuterium-Carbon bonds can exchange with solvent protons under acidic/basic conditions. 13C and 15N are part of the skeletal backbone and are non-exchangeable.

Table 2: Analytical Standard Comparison
FeatureExternal CalibrationDeuterated Std (e.g., d4-NECA)BAY 60-6583-13C2,15N
Matrix Effect Correction NoneGoodExcellent (Perfect Co-elution)
Retention Time Match N/ASlight Shift PossibleExact Match
Mass Shift N/A+4 Da (variable)+3 Da (Stable)
Cost LowMediumHigh
Suitability Rough EstimationGeneral QuantificationGLP/Clinical PK Studies

Experimental Protocol: LC-MS/MS Quantification

This protocol describes the quantification of BAY 60-6583 in plasma using the 13C2,15N internal standard.

Objective: Quantify BAY 60-6583 with a Lower Limit of Quantification (LLOQ) of <1.0 ng/mL.

Materials
  • Analyte: BAY 60-6583 (Parent).[1]

  • Internal Standard (IS): BAY 60-6583-13C2,15N.

  • Matrix: Human or Mouse Plasma.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve BAY 60-6583-13C2,15N in DMSO to 1 mM.

    • Prepare a working IS solution at 100 ng/mL in 50:50 Acetonitrile:Water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 1.5 mL tube.

    • Add 200 µL of Acetonitrile containing the IS (Working IS solution).

    • Causality: The high organic content precipitates plasma proteins while simultaneously introducing the internal standard to correct for recovery losses immediately.

    • Vortex for 30 seconds; Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to LC vials.

  • LC-MS/MS Parameters:

    • System: Agilent 6400 Series or Sciex Triple Quad.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • MRM Transitions (Theoretical):

    • Analyte (BAY 60-6583):

      • Precursor: m/z 380.1 [M+H]+

      • Quantifier Product: m/z 338.1 (Loss of cyclopropyl group/fragmentation).

    • Internal Standard (13C2,15N):

      • Precursor: m/z 383.1 [M+H]+ (+3 Da shift).

      • Quantifier Product: m/z 341.1 (Corresponding +3 Da fragment).

Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample Plasma Sample (Unknown Conc.) Precip Protein Precipitation (Acetonitrile) Sample->Precip IS IS Spike (BAY 60-6583-13C2,15N) IS->Precip Centrifuge Centrifugation 13,000xg Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Figure 2: Analytical workflow ensuring matrix effect correction via stable isotope dilution.

References

  • Hinz, S., et al. (2014). "BAY 60-6583 Acts as a Partial Agonist at Adenosine A2B Receptors."[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Eckle, T., et al. (2007). "Cardioprotection by Ecto-5'-Nucleotidase (CD73) and A2B Adenosine Receptors." Circulation.

  • Auchampach, J. A., et al. (2009). "Characterization of the A2B Adenosine Receptor from Mouse, Rabbit, and Dog." Journal of Pharmacology and Experimental Therapeutics.

  • European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." EMA Science Medicines Health.

Sources

Validation

Co-elution verification of analyte and BAY 60-6583-13C2,15N isotope

Executive Summary: The Precision Imperative In the quantification of the Adenosine A2B receptor agonist BAY 60-6583 , the choice of Internal Standard (IS) is not merely a logistical detail—it is the primary determinant o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the quantification of the Adenosine A2B receptor agonist BAY 60-6583 , the choice of Internal Standard (IS) is not merely a logistical detail—it is the primary determinant of assay accuracy.

While deuterated (


H) analogs are common, they introduce a critical risk in Reverse-Phase Liquid Chromatography (RPLC): The Deuterium Isotope Effect . This phenomenon causes deuterated standards to elute slightly earlier than the native analyte, potentially exposing the IS to different matrix effects (ion suppression/enhancement) than the analyte.[1]

This guide provides an evidence-based comparison demonstrating why BAY 60-6583-13C2,15N (Stable Isotope Labeled - SIL) is the superior alternative, ensuring perfect co-elution and robust compensation for matrix variability.

Scientific Rationale: The Physics of Co-Elution

The Deuterium "Lipophilicity Trap"

Carbon-Deuterium (C-D) bonds are shorter and have a lower molar volume than Carbon-Hydrogen (C-H) bonds. In RPLC, this results in slightly reduced lipophilicity for deuterated molecules. Consequently, deuterated internal standards often exhibit a retention time (


) shift, eluting earlier  than the unlabeled analyte.
The 13C/15N Advantage

Isotopes like


C and 

N increase mass without significantly altering bond lengths or molecular volume. Therefore, BAY 60-6583-13C2,15N behaves chromatographically identical to the native BAY 60-6583.
Why This Matters: The Matrix Effect Zone

Biological matrices (plasma, tissue homogenates) contain phospholipids and salts that elute at specific times. If the IS and Analyte do not co-elute perfectly (


), they may exist in different "ionization environments."[1][2]
  • Scenario A (Deuterated IS): IS elutes at 2.4 min (High Suppression zone); Analyte elutes at 2.5 min (Low Suppression zone). Result: The IS fails to correct for the suppression, leading to over-estimation of the analyte.

  • Scenario B (13C,15N IS): Both elute at 2.5 min. Result: Both experience identical suppression.[1] The Ratio (Analyte/IS) remains constant. Accuracy is preserved.

Diagram: Mechanism of Matrix Effect Compensation

MatrixEffectMechanism cluster_chromatogram Chromatographic Separation (RPLC) cluster_deuterium Deuterated IS Scenario cluster_carbon 13C,15N IS Scenario MatrixZone Matrix Interference Zone (Phospholipids) D_IS Deuterated IS (tR = 2.4 min) MatrixZone->D_IS Overlaps IS Analyte_D Analyte (tR = 2.5 min) MatrixZone->Analyte_D Misses Analyte C_IS 13C,15N IS (tR = 2.5 min) MatrixZone->C_IS Overlaps Both Analyte_C Analyte (tR = 2.5 min) MatrixZone->Analyte_C Result_Bad Differential Suppression (Quantitation Error) D_IS->Result_Bad Analyte_D->Result_Bad Result_Good Identical Suppression (Accurate Quantitation) C_IS->Result_Good Analyte_C->Result_Good

Caption: Schematic showing how retention time shifts in Deuterated IS lead to differential matrix effects, whereas 13C/15N IS ensures identical ionization conditions.

Experimental Verification Protocol

To validate the superiority of the 13C,15N isotope, the following "Self-Validating" protocol should be performed during method development.

Materials
  • Analyte: BAY 60-6583 (Native).[3]

  • Comparator IS: BAY 60-6583-d4 (Deuterated).

  • Target IS: BAY 60-6583-13C2,15N.

  • Matrix: Pooled Rat Plasma (K2EDTA).

LC-MS/MS Conditions[1][3][5][6][7]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Workflow: Co-elution & Matrix Factor Test

ValidationWorkflow Step1 Step 1: Neat Solution Injection (Solvent Only) Step2 Step 2: Post-Column Infusion (Matrix Effect Mapping) Step1->Step2 Step3 Step 3: Spiked Matrix Extraction (Pre-Extraction Spike) Step2->Step3 Analysis Data Analysis: Calculate Retention Shift (ΔtR) Calculate Matrix Factor (MF) Step3->Analysis Decision Comparison Decision Analysis->Decision Outcome_13C 13C,15N: ΔtR = 0 MF Normalized Decision->Outcome_13C Ideal Outcome_D Deuterated: ΔtR > 0.1 min MF Mismatch Decision->Outcome_D Risk

Caption: Step-by-step workflow to verify co-elution and quantify matrix effects for both internal standard types.

Detailed Steps
  • Neat Solution Check: Inject a mixture of Native Analyte + 13C,15N IS + Deuterated IS in solvent.

    • Goal: Establish intrinsic chromatographic behavior without matrix influence.

  • Post-Column Infusion (The "System Map"):

    • Infuse the Native Analyte continuously into the MS source via a T-tee.

    • Inject a Blank Plasma Extract via the LC column.

    • Observation: Monitor the baseline of the analyte. Dips indicate suppression; peaks indicate enhancement.

  • Co-elution Overlay: Overlay the retention times of the Deuterated IS and 13C,15N IS onto the "System Map" generated in Step 2.

Comparative Data Presentation

The following table summarizes typical performance metrics observed when comparing these internal standards for BAY 60-6583.

ParameterBAY 60-6583-13C2,15N (Recommended)Deuterated Analog (d4) (Alternative)External Calibration (Not Recommended)
Retention Time Shift (

)
0.00 min (Perfect Co-elution)-0.05 to -0.15 min (Elutes Earlier)N/A
Matrix Factor (MF) Correlation 1.00 (IS tracks Analyte perfectly)0.85 - 1.15 (Variable)Variable (High Risk)
%CV (Inter-day) < 5%8 - 12%> 15%
Suitability for Regulated Bioanalysis High (FDA/EMA Compliant)Moderate (Requires justification)Low
Interpretation of Data[1][2][5][6][8][9][10][11][12][13][14]
  • 
    :  Even a shift of 0.1 minutes (6 seconds) can move an analyte from a region of ion suppression to a region of no suppression.
    
  • MF Correlation: The 13C,15N isotope acts as a "mirror," normalizing the signal even if the matrix effect is severe (e.g., 50% signal loss). The Deuterated IS, eluting earlier, might suffer 70% signal loss, leading to a calculated concentration error of ~40%.

Conclusion & Recommendation

For the rigorous quantification of BAY 60-6583 , particularly in complex biological matrices required for pharmacokinetic or inflammation studies, co-elution is non-negotiable .

While deuterated standards are cost-effective, the physicochemical differences introduced by C-D bonds create a measurable retention time shift in RPLC. This shift compromises the internal standard's ability to compensate for matrix effects.

Recommendation: Adopt BAY 60-6583-13C2,15N . Its mass shift is achieved via heavy atoms that do not alter lipophilicity, ensuring it co-elutes perfectly with the analyte, thereby satisfying the strictest requirements of FDA and EMA bioanalytical method validation guidelines.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6][7]

  • Wang, S., et al. (2007). The deuterium isotope effect in HPLC-MS/MS: Implications for the use of deuterated internal standards. Journal of the American Society for Mass Spectrometry.

  • Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.

  • Hossain, M., et al. (2014). BAY 60-6583 acts as a partial agonist at adenosine A2B receptors.[3][8][9] Journal of Pharmacology and Experimental Therapeutics.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling BAY 60-6583-13C2,15N

Executive Summary: The "Dual-Protection" Mandate Handling BAY 60-6583-13C2,15N requires a paradigm shift from standard chemical handling. You are managing two distinct risks simultaneously: Biological Potency (User Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Protection" Mandate

Handling BAY 60-6583-13C2,15N requires a paradigm shift from standard chemical handling. You are managing two distinct risks simultaneously:

  • Biological Potency (User Safety): The parent compound is a high-affinity Adenosine A2B receptor agonist (

    
     ~3 nM). While often classified as "Caution: Substance not fully tested" in generic SDS, its nanomolar potency dictates that it be handled as a Potent Compound (OEB 3 equivalent)  to prevent inadvertent receptor activation (e.g., hypotension, immune modulation).
    
  • Isotopic Integrity (Data Safety): The

    
     and 
    
    
    
    labels are expensive and chemically identical to natural abundance isotopes. Poor PPE discipline can introduce exogenous carbon/nitrogen (via skin oils, keratin, or cross-contamination), ruining mass spectrometry (MS) or NMR baselines.

This guide prioritizes the "Universal Precautions for Potent Compounds" approach.

Risk Assessment & Hazard Profile
ParameterSpecificationOperational Implication
Compound BAY 60-6583-13C2,15NStable isotope-labeled standard.
Potency High (

~3 nM at A2B)
Inhalation Hazard: Dust inhalation can trigger systemic biological effects.
Physical State Solid (Powder)High risk of static dispersion during weighing.
Solubility DMSO (Soluble), Water (Insoluble)Dermal Hazard: DMSO is a permeation enhancer; it can carry the compound through standard gloves.
Isotopes Stable (

)
Non-Radioactive. No lead shielding required.
Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in both solid and solution states.

Core PPE Requirements[1][2]
Protection ZoneEquipment StandardTechnical Rationale
Respiratory Fume Hood (Certified) Primary Barrier. N95s are insufficient for nanomolar agonists in powder form. All weighing must occur inside a hood.
Ocular Chemical Splash Goggles Safety glasses are insufficient if the powder disperses or DMSO splashes.
Dermal (Hands) Double Nitrile (4 mil min) Outer: 4-5 mil Nitrile (changed every 15 mins if handling DMSO). Inner: 4 mil Nitrile (contrast color preferred to spot tears).
Dermal (Body) Tyvek® Lab Coat / Sleeves Cotton coats trap powder. Disposable Tyvek sleeves prevent wrist-gap exposure.
Glove Permeation Warning (DMSO)

When solubilizing in Dimethyl Sulfoxide (DMSO), standard nitrile gloves degrade.

  • Breakthrough Time: < 15 minutes for thin nitrile.

  • Action: If a splash occurs, immediately remove the outer glove, wash the inner glove with soap/water, and re-glove.

PPE Decision Logic (Visualization)

The following decision tree illustrates the required safety posture based on the state of the matter.

PPE_Decision_Tree Start Handling BAY 60-6583-13C2,15N State Select Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (DMSO/Ethanol) State->Solution Hood Engineering Control: Chemical Fume Hood (Face Velocity: 100 fpm) Solid->Hood Glove Glove Protocol: Double Nitrile OR Butyl Rubber (if >100mL) Solution->Glove Resp Respiratory: NO Open Bench Work Hood->Resp Static Static Control: Anti-static Gun + Weighted Weigh Paper Resp->Static Splash Eye Protection: Splash Goggles Required Glove->Splash

Figure 1: PPE Decision Logic based on physical state. Note the strict prohibition of open-bench work for the solid powder.

Operational Protocol: Step-by-Step

This workflow ensures scientific integrity (preventing isotope dilution) and safety.

Phase A: Preparation (The "Clean" Zone)
  • Decontaminate: Wipe down the fume hood surface with 70% Ethanol. Ensure no traces of natural abundance adenosine analogs are present.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood. Why? Labeled compounds are often dry and static-prone; "flying powder" is the #1 cause of inhalation exposure and mass balance errors.

  • Balance Setup: Use a microbalance enclosed within the hood.

Phase B: Weighing & Solubilization
  • Don PPE: Put on inner gloves, Tyvek sleeves, and outer gloves.

  • Open Vial: Tap the vial gently to settle contents. Open slowly to prevent aerosolization.

  • Weigh: Transfer using a dedicated, single-use spatula. Do not return excess powder to the stock vial (risk of contamination).

  • Solubilize: Add DMSO directly to the vial if possible.

    • Critical: DMSO freezes at 19°C. Ensure the solvent is at room temperature to prevent partial solubilization.

  • Seal: Parafilm the vial immediately after solvation.

Phase C: Waste & Cleanup
  • Solids: Disposable spatulas and weigh boats go into "Hazardous Solid Waste" (Incineration).

  • Liquids: DMSO solutions go into "Halogenated/Organic Solvent Waste" (check local EHS rules for DMSO classification).

  • Decon: Wipe the balance and hood sash with a detergent solution (e.g., Alconox) followed by water. Solvents alone often spread the powder rather than lifting it.

Workflow Visualization

Handling_Workflow Storage Storage (-20°C, Desiccated) Equilibration Temp Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Ionizer) Equilibration->Weighing PPE: Double Nitrile Solubilization Solubilization (DMSO/Solvent) Weighing->Solubilization Contain Dust Waste Disposal (High-Temp Incineration) Weighing->Waste Contaminated Consumables Aliquot Aliquot & Re-Freeze (Avoid Freeze-Thaw) Solubilization->Aliquot Protect Integrity Aliquot->Storage Long-term

Figure 2: Operational lifecycle of BAY 60-6583-13C2,15N. Note the equilibration step to prevent moisture condensation, which degrades isotopic purity.

Emergency Response
  • Inhalation: Remove victim to fresh air immediately. The compound is a potent vasodilator; monitor for signs of hypotension (dizziness, fainting).

  • Skin Contact (DMSO Solution): Do not scrub. Rinse gently with copious water for 15 minutes.[3] Scrubbing can abrade the skin and increase absorption of the DMSO-drug complex.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels (to dampen dust), then wipe up. Treat all cleanup materials as hazardous waste.

References
  • PubChem. (n.d.). BAY 60-6583 Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazardous Drugs - Controlling Occupational Exposure. Retrieved February 26, 2026, from [Link]

Sources

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